molecular formula C11H11N5OS B5713916 10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one

10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one

Cat. No.: B5713916
M. Wt: 261.31 g/mol
InChI Key: XHZFPIPEGNLRQD-UHFFFAOYSA-N
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Description

10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its multiple aromatic rings and the presence of sulfur and nitrogen atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one typically involves multi-step organic reactions. One common method includes the reaction of methyl iodide with benzylamine to form N-methylbenzylamine. This intermediate then reacts with sulfur powder under controlled conditions to produce a thiazin intermediate. Further reaction with formaldehyde and subsequent transformations yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the tetracyclic structure, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

10-methyl-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-15-10-8(6-4-2-3-5-7(6)18-10)9(17)16-11(15)12-13-14-16/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZFPIPEGNLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(S2)CCCC3)C(=O)N4C1=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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